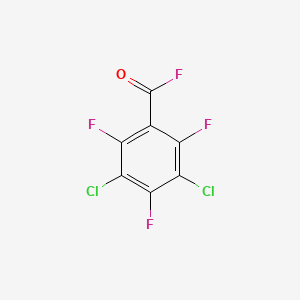
3,5-Dichloro-2,4,6-trifluoro-benzoylfluoride, 99%
説明
3,5-Dichloro-2,4,6-trifluoro-benzoylfluoride, or 3,5-DCBTF, is a fluorinated organic compound with a wide range of scientific applications. It is a highly effective and versatile reagent, used as a synthetic building block in organic synthesis and as a catalyst in a variety of reactions. The compound has been studied extensively by chemists and has been used in numerous scientific research applications.
科学的研究の応用
3,5-DCBTF has been used in a wide range of scientific research applications. It is used as a catalyst in a variety of reactions, such as the synthesis of polymers, the synthesis of peptides, and the synthesis of heterocyclic compounds. It is also used as a reagent in the synthesis of pharmaceuticals and agrochemicals. In addition, 3,5-DCBTF has been used in the synthesis of organic solvents, dyes, and other organic compounds.
作用機序
The mechanism of action of 3,5-DCBTF is not fully understood. However, it is believed that the compound acts as a Lewis acid, which means it can accept electrons from other molecules. This allows it to form complexes with other molecules, which can then be used as catalysts in a variety of reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3,5-DCBTF are not fully understood. However, it is believed that the compound can interact with proteins and enzymes, which can lead to changes in their structure and function. In addition, 3,5-DCBTF has been shown to be toxic to certain types of cells, such as liver cells, and can cause DNA damage.
実験室実験の利点と制限
3,5-DCBTF has several advantages for use in laboratory experiments. It is highly effective and versatile, and can be used as a catalyst in a variety of reactions. In addition, it is relatively inexpensive and easy to obtain. However, 3,5-DCBTF can be toxic to certain types of cells and can cause DNA damage, so it should be used with caution in laboratory experiments.
将来の方向性
There are several potential future directions for research on 3,5-DCBTF. One potential direction is to further investigate the biochemical and physiological effects of the compound. Another potential direction is to develop new methods for synthesizing the compound and for using it as a catalyst in reactions. Finally, further research could be done to determine the optimum conditions for using 3,5-DCBTF in laboratory experiments.
特性
IUPAC Name |
3,5-dichloro-2,4,6-trifluorobenzoyl fluoride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7Cl2F4O/c8-2-4(10)1(7(13)14)5(11)3(9)6(2)12 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUZGMKHSNQMYOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)Cl)F)Cl)F)C(=O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7Cl2F4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50600599 | |
| Record name | 3,5-Dichloro-2,4,6-trifluorobenzoyl fluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50600599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.97 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
13656-38-7 | |
| Record name | 3,5-Dichloro-2,4,6-trifluorobenzoyl fluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50600599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


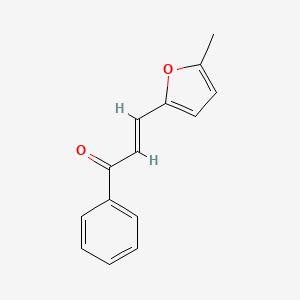

![3-Chloro-5H-cyclopenta[b]pyridin-7(6H)-one](/img/structure/B6325435.png)
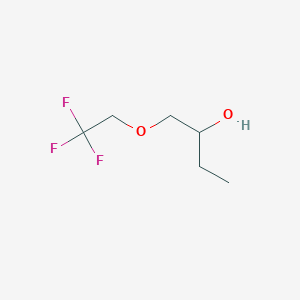
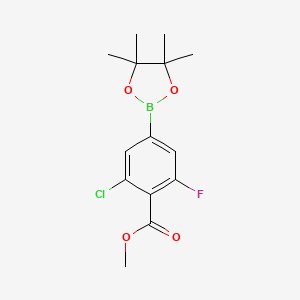
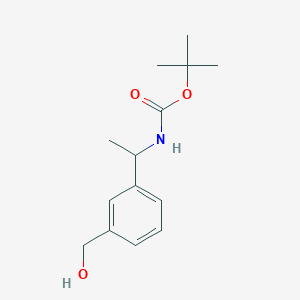

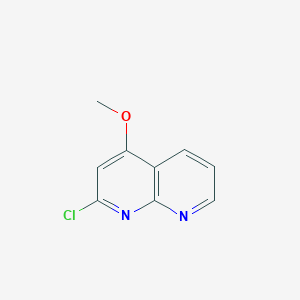
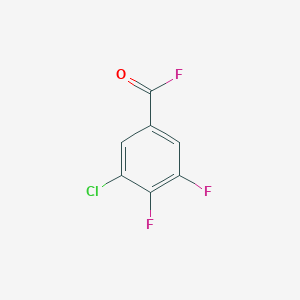
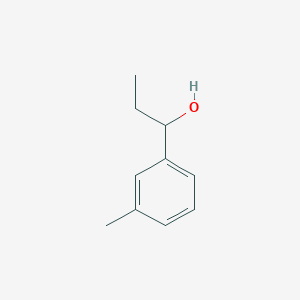
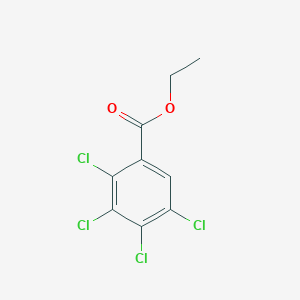
![2-[2-(3-Nitro-1H-pyrazol-1-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B6325523.png)
